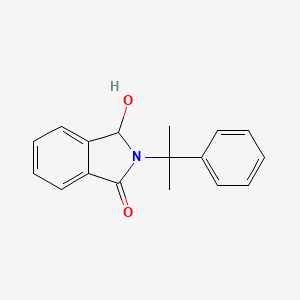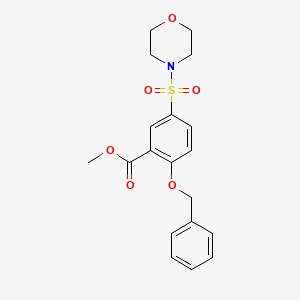
methyl 5-morpholin-4-ylsulfonyl-2-phenylmethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 5-morpholin-4-ylsulfonyl-2-phenylmethoxybenzoate is a complex organic compound with a unique structure that includes a morpholine ring, a sulfonyl group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-morpholin-4-ylsulfonyl-2-phenylmethoxybenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the introduction of the morpholine ring, the sulfonylation reaction, and the esterification process. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
methyl 5-morpholin-4-ylsulfonyl-2-phenylmethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups.
科学的研究の応用
methyl 5-morpholin-4-ylsulfonyl-2-phenylmethoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 5-morpholin-4-ylsulfonyl-2-phenylmethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with biological molecules, which can modulate their activity. The morpholine ring and benzoate ester also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 4-(phenoxysulfonyl)benzoate
- Methyl 4-[(phenylmethyl)sulfonyl]oxy]benzoate
- 4-[(4-methyl-3-morpholinosulfonyl-benzoyl)amino]benzoate
Uniqueness
methyl 5-morpholin-4-ylsulfonyl-2-phenylmethoxybenzoate is unique due to the presence of the morpholine ring and the specific arrangement of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C19H21NO6S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
methyl 5-morpholin-4-ylsulfonyl-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C19H21NO6S/c1-24-19(21)17-13-16(27(22,23)20-9-11-25-12-10-20)7-8-18(17)26-14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 |
InChIキー |
SOLIFHUPLZAUPP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

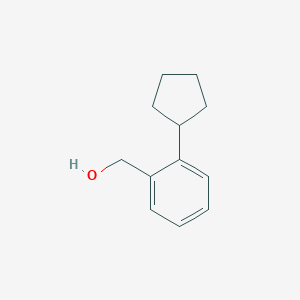
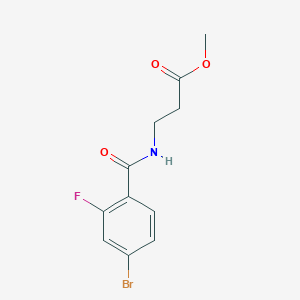
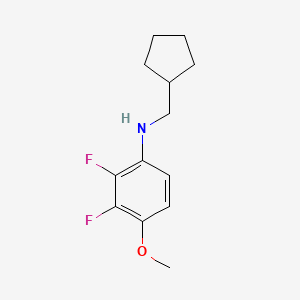
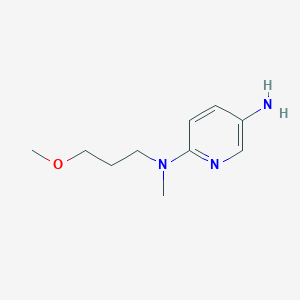
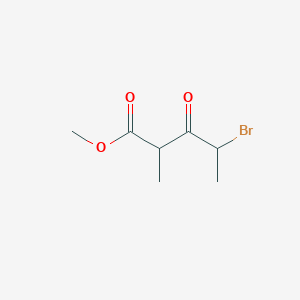
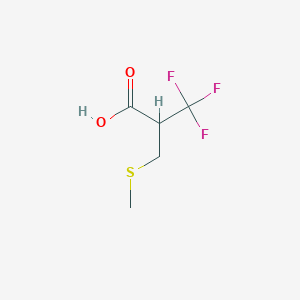
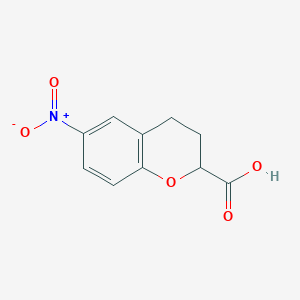

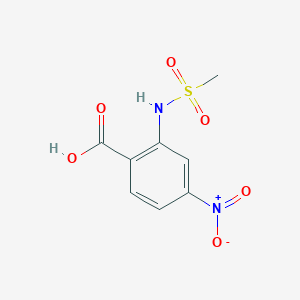
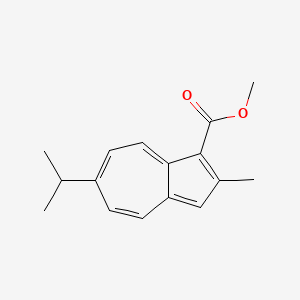
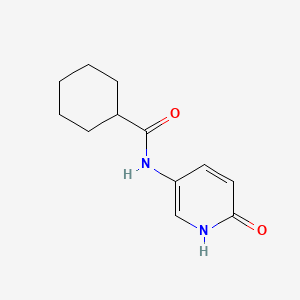
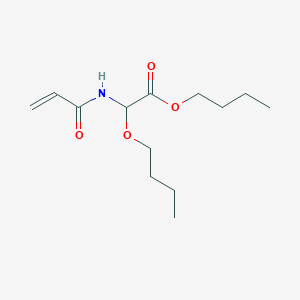
![2-Nitro-4-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B8559386.png)
